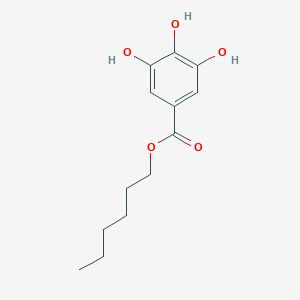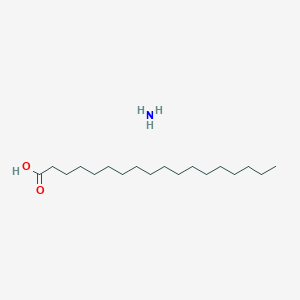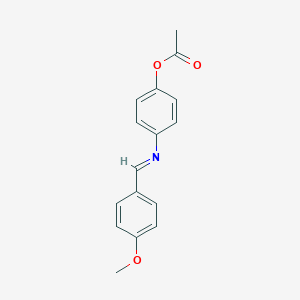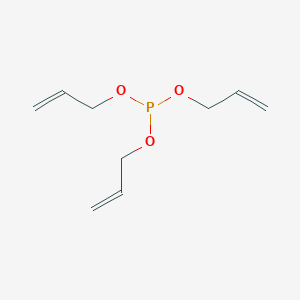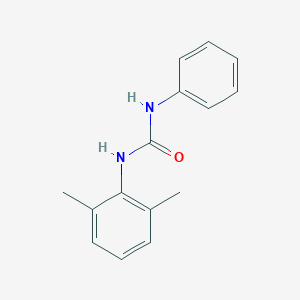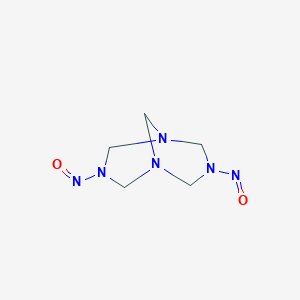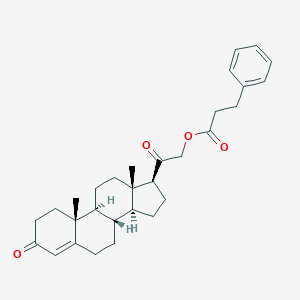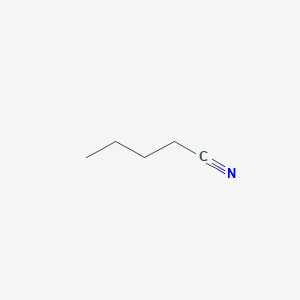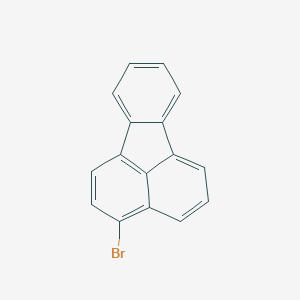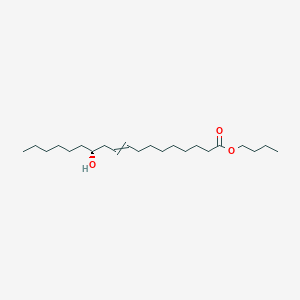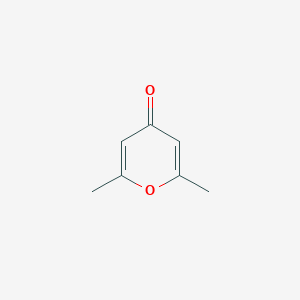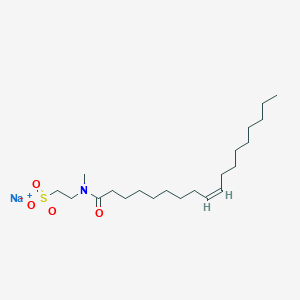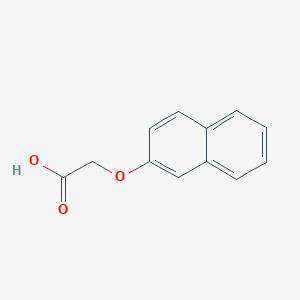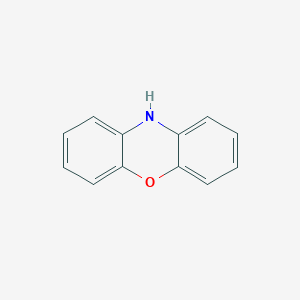
吩噁嗪
概述
描述
Phenoxazine is a heterocyclic compound characterized by a structure consisting of an oxazine ring fused to two benzene rings . This compound serves as the central core for several naturally occurring chemical compounds, including dactinomycin and litmus. Phenoxazine derivatives, such as Nile blue and Nile red, have historically been used as dyes .
科学研究应用
Phenoxazine and its derivatives have numerous applications across various fields:
Chemistry: Phenoxazine derivatives are used as photoredox catalysts and in dye-sensitized solar cells .
Biology: In biological research, phenoxazine derivatives exhibit antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Medicine: Actinomycin D, a phenoxazine derivative, functions as both an antibiotic and an anticancer agent . Phenoxazine derivatives are also explored for their potential in treating various diseases due to their pharmacological properties.
Industry: Phenoxazine dyes were historically used for silk dyeing and have found renewed interest for use on acrylic fibers due to improved lightfastness .
作用机制
Phenoxazine, also known as 10H-Phenoxazine, is a heterocyclic compound that has sparked significant interest due to its numerous applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Target of Action
Phenoxazine and its derivatives are renowned for their diverse biological properties. They have been found to exhibit antioxidant, antidiabetic, antimalarial, anti-Alzheimer’s, antiviral, anti-inflammatory, and antibiotic properties . Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .
Mode of Action
It’s known that phenoxazine acts as an inhibitor and substrate of monoamine oxidase, causing an elevation in brain levels of catecholamines and serotonin . In another instance, N-(p-Methylphenylsulfonyl)phenoxazine was identified as a selective P2X4 antagonist .
Biochemical Pathways
Phenoxazine impacts several biochemical pathways due to its diverse biological properties. For instance, it can affect the monoamine oxidase pathway, leading to increased levels of catecholamines and serotonin . .
Pharmacokinetics
One study found that a structurally related phenoxazine derivative, phx1, displayed promising drug-like properties and potent in vitro efficacy .
Result of Action
The result of Phenoxazine’s action is largely dependent on its specific application. For instance, in chemotherapy, Phenoxazine derivatives have been found to exhibit antitumor properties . In other applications, Phenoxazine has been found to have antioxidant, antidiabetic, antimalarial, anti-Alzheimer’s, antiviral, anti-inflammatory, and antibiotic effects .
生化分析
Biochemical Properties
Phenoxazine has been found to have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent
Cellular Effects
Phenoxazine and its derivatives have been found to inhibit proliferation and induce apoptosis in various leukemia cell lines in a dose-dependent manner . The effects of Phenoxazine on cell signaling pathways, gene expression, and cellular metabolism are areas of active research.
Molecular Mechanism
It is known that Actinomycin D, which contains a phenoxazine moiety, exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: Phenoxazine can be synthesized through various methods. One common approach involves the reaction of quinacetophenone with anilines, exploiting the inherent chemical reactivity of quinacetophenone . Another method includes the use of 2-aminophenol hydrochloride in the presence of iodine and diphenyl ether as a solvent, with or without additional high boiling polar protic solvents, at temperatures ranging from 250 to 280 degrees Celsius .
Industrial Production Methods: Industrial production methods for phenoxazine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are less commonly disclosed in public literature due to proprietary processes.
化学反应分析
Phenoxazine undergoes various chemical reactions, including:
Oxidation: Phenoxazine and its derivatives can be oxidized under specific conditions. For example, phenoxazine derivatives exhibit radical-trapping activity, characterized by biphasic inhibited periods with varying oxidation rates .
Reduction: Reduction reactions of phenoxazine are less commonly reported but can involve the use of reducing agents under controlled conditions.
Substitution: Substitution reactions involving phenoxazine typically occur at the nitrogen atom or the aromatic rings. Common reagents include halogens and alkylating agents, leading to the formation of substituted phenoxazine derivatives .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of phenoxazine radicals, while substitution reactions yield various substituted phenoxazine compounds .
相似化合物的比较
属性
IUPAC Name |
10H-phenoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMSYXZUNZXBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159199 | |
| Record name | Phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-67-1 | |
| Record name | Phenoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2ZWT499SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
